molecular formula C9H9FN2O B2571703 1-(3-Fluorophenyl)-2-imidazolidinone CAS No. 169547-81-3

1-(3-Fluorophenyl)-2-imidazolidinone

Cat. No.: B2571703
CAS No.: 169547-81-3
M. Wt: 180.182
InChI Key: JYIXWDAEDKBYEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)-2-imidazolidinone, also known as 3-FPIm, is a heterocyclic compound belonging to the imidazolidinone family. It is a colorless, crystalline solid at room temperature, and is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide. 3-FPIm has been studied extensively due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Synthesis and Derivative Formation

1-(3-Fluorophenyl)-2-imidazolidinone and its derivatives are involved in various synthesis processes, forming a critical part of the chemical synthesis landscape. The molecule has been utilized as a key synthon in the preparation of a variety of substituted imidazole compounds. For instance, compounds such as 5-imino-4-thioxo-2-imidazolidinone derivatives have been synthesized, exhibiting significant antimicrobial activities, particularly against bacteria and fungi. These compounds are created through reactions involving N-arylcyanothioformamide derivatives and aryl isocyanates, showcasing the molecule's versatility in creating pharmacologically relevant compounds (Ammar et al., 2016).

Chemical and Molecular Structure Analysis

The chemical and molecular structure of this compound derivatives is a subject of extensive study, providing insights into their stability, reactivity, and potential applications. For instance, studies have focused on the molecular structure of compounds like 2-chloro-1,3-bis(fluorophenyl)imidazolidine-4,5-diones. These studies delve into their reactivity, particularly focusing on the formation of imidazolium-4,5-dione salts and their subsequent decomposition, offering valuable information on the stability and structural behavior of these compounds (Hobbs et al., 2010).

Antimicrobial and Antifungal Properties

This compound derivatives have demonstrated notable antimicrobial and antifungal properties, marking their significance in the development of new therapeutic agents. The antimicrobial activity of these compounds has been tested against various bacterial and fungal strains, showing promising results. For instance, the synthesis and evaluation of 4-thiazolidinone derivatives, bearing 3-chloro-4-fluorophenyl imino groups, have revealed pronounced antibacterial activity against a spectrum of bacterial species, indicating the potential of these compounds in addressing microbial resistance (Chawla et al., 2012).

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been known to interact with enzymes and proteins, potentially influencing their function . The nature of these interactions often involves binding at specific sites, leading to changes in the biomolecule’s activity .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects could potentially be mediated through the compound’s interactions with cellular proteins and enzymes .

Molecular Mechanism

The molecular mechanism of action of 1-(3-Fluorophenyl)-2-imidazolidinone is not well-established. It can be hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It has been observed that related compounds can exhibit varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Based on the structure of the compound, it could potentially be involved in reactions such as N-dealkylation, hydroxylation, and subsequent glucuronidation .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Related compounds have been shown to localize to specific compartments or organelles, potentially influencing their activity .

Properties

IUPAC Name

1-(3-fluorophenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIXWDAEDKBYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.